3-Mercaptopropyltriethoxysilane
Overview
Description
3-Mercaptopropyltriethoxysilane is an organosilicon compound with the molecular formula C9H22O3SSi. It is commonly used as a silane coupling agent, which helps to improve the adhesion between organic and inorganic materials. This compound is particularly valuable in the fields of materials science and surface chemistry due to its ability to form strong bonds with both organic polymers and inorganic substrates.
Mechanism of Action
Target of Action
3-Mercaptopropyltriethoxysilane (MPTS) is primarily targeted towards inorganic materials such as silica nanoparticles, alumina, and graphene . It is used to modify these materials by creating a thiol group on their surface .
Mode of Action
MPTS acts as a reagent to prepare thiol-functionalized materials . It forms a self-assembled monolayer (SAM) on the surface of these materials, thereby enhancing their properties . The thiol group in MPTS forms a strong bond with the surface of the target materials, leading to improved interaction and dispersion .
Biochemical Pathways
The primary biochemical pathway involved in the action of MPTS is the formation of thiol-functionalized materials . This process involves the reaction of MPTS with the target material, leading to the formation of a thiol group on the material’s surface . This modification can significantly enhance the properties of the material, making it suitable for various applications .
Pharmacokinetics
Its bioavailability would be more relevant in the context of its ability to effectively modify the target materials .
Result of Action
The result of MPTS’s action is the creation of thiol-functionalized materials with enhanced properties . For instance, it can improve the properties of mineral-filled elastomers, including modulus, tensile and tear strength, heat buildup, abrasion resistance, resilience . It can also be used as a conjunction reagent to immobilize a variety of nanoparticles .
Action Environment
The efficacy and stability of MPTS can be influenced by environmental factors. For instance, it is commonly used in surface modification of silica nanoparticles, which can be influenced by factors such as temperature, pH, and the presence of other chemicals . .
Biochemical Analysis
Biochemical Properties
3-Mercaptopropyltriethoxysilane plays a significant role in biochemical reactions. It is commonly used in surface modification of silica nanoparticles by creating a thiol group on the surface . This compound can be used as a reagent to prepare thiol functionalized materials
Molecular Mechanism
It is known that this compound can form a bilayer with multiwalled carbon nanotubes (MWNTs) on gold electrodes, which can be used to study the electrochemical properties of fluphenazine
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Mercaptopropyltriethoxysilane can be synthesized through the reaction of 3-mercaptopropyltrimethoxysilane with ethanol under acidic conditions. The reaction typically involves the following steps:
- Dissolution of 3-mercaptopropyltrimethoxysilane in ethanol.
- Addition of a catalytic amount of acid, such as hydrochloric acid, to promote the reaction.
- Stirring the reaction mixture at room temperature for several hours.
- Purification of the product through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-Mercaptopropyltriethoxysilane undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The ethoxy groups can be hydrolyzed and replaced with other functional groups.
Condensation: The silane group can react with hydroxyl groups on surfaces to form siloxane bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Acidic or basic conditions to promote hydrolysis.
Condensation: Moisture or water vapor to facilitate siloxane bond formation.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Substitution: Hydrolyzed silanes.
Condensation: Siloxane-linked materials.
Scientific Research Applications
3-Mercaptopropyltriethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between different materials.
Biology: Employed in the functionalization of biomolecules for surface immobilization.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants to improve their performance and durability.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethoxysilyl)-1-propanethiol
- 3-(Mercaptopropyl)trimethoxysilane
- 3-(Mercaptopropyl)triethoxysilane
Uniqueness
3-Mercaptopropyltriethoxysilane is unique due to its triethoxysilyl group, which provides better hydrolytic stability compared to trimethoxysilyl groups. This makes it more suitable for applications where prolonged exposure to moisture is expected. Additionally, the presence of the thiol group allows for versatile chemical modifications, enhancing its applicability in various fields.
Properties
IUPAC Name |
3-triethoxysilylpropane-1-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O3SSi/c1-4-10-14(11-5-2,12-6-3)9-7-8-13/h13H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQBZYNUSLHVJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCS)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O3SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
352668-65-6 | |
Record name | 1-Propanethiol, 3-(triethoxysilyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352668-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7044479 | |
Record name | 3-(Triethoxysilyl)propane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |
Record name | 1-Propanethiol, 3-(triethoxysilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (3-Mercaptopropyl)triethoxysilane | |
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URL | https://haz-map.com/Agents/19110 | |
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CAS No. |
14814-09-6 | |
Record name | (3-Mercaptopropyl)triethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14814-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanethiol, 3-(triethoxysilyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014814096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanethiol, 3-(triethoxysilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-(Triethoxysilyl)propane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(triethoxysilyl)propanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.333 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-(Triethoxysilyl)-1-propanethiol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z069RX894N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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